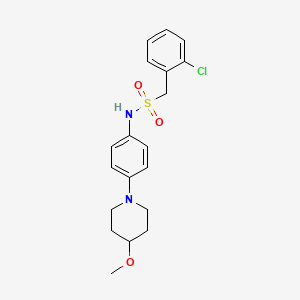
1-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide, also known as MLN4924, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. This compound was initially discovered as a result of a high-throughput screening program that was designed to identify novel compounds that could target the ubiquitin-proteasome system.
Scientific Research Applications
Research Applications and Findings
1. Antitumor Activity
One notable application of methanesulfonamide derivatives is in the investigation of their antitumor activity. A study conducted in the late 1970s on methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), highlighted its significant antitumor activity in animal tumor systems. The phase I clinical trial revealed moderate to severe leukopenia and mild thrombocytopenia as toxic effects, with antitumor activity detected in a patient with ovarian carcinoma. This research suggests the compound's potential in cancer treatment, prompting further phase II studies to explore its efficacy and toxicity levels in a clinical setting Von Hoff Dd et al., 1978.
2. Environmental Contaminant Monitoring
Another research focus is on the environmental presence and bioaccumulation of organochlorine compounds, such as those structurally related to 1-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide. Studies have been conducted to measure concentrations of persistent organochlorines (OCs) in human samples to understand their accumulation and potential health impacts. For instance, a study on human blood monitoring in Japan detailed the contamination and bioaccumulation of OCs, including polychlorinated biphenyls (PCBs) and DDT metabolites, in residents, reflecting the historic use and geographic variation in exposure T. Minh et al., 2006.
3. Investigating Allergic Reactions
Research into allergic reactions caused by chemical compounds, including those similar to this compound, is also significant. A study reported on allergic contact dermatitis caused by benzophenone-4, a compound used in sunscreens and cosmetics, which shares a focus on the effects of chemicals on human health D. Caruana et al., 2011.
4. Metabolism and Elimination Studies
Understanding the metabolism and elimination kinetics of chemicals, including organochlorines, is crucial for assessing their health risks. Research has examined the accumulation, specific accumulation, and elimination of environmental contaminants like tris(4-chlorophenyl)methane in humans, providing insights into human exposure levels and potential health implications T. Minh et al., 2001.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-25-18-10-12-22(13-11-18)17-8-6-16(7-9-17)21-26(23,24)14-15-4-2-3-5-19(15)20/h2-9,18,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODLKKWLJKDLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)
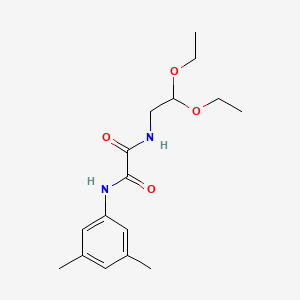
![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2828403.png)
![8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2828404.png)
![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)
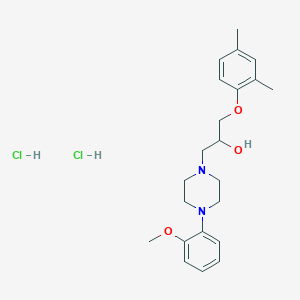
![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)
![Hexahydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B2828411.png)
![3-(4-Chlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2828414.png)
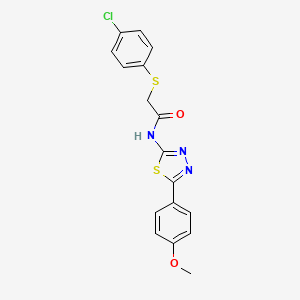
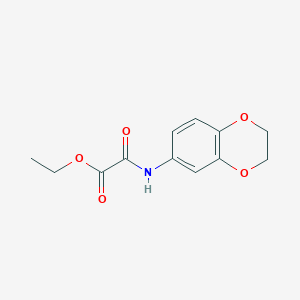
![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2828418.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2828419.png)
